2,4-Dichlorofuro[3,2-D]pyrimidine
Overview
Description
2,4-Dichlorofuro[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H2Cl2N2O. It is a furopyrimidine derivative, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the furo[3,2-D]pyrimidine ring structure
Mechanism of Action
Target of Action
2,4-Dichlorofuro[3,2-D]pyrimidine is a furopyrimidine derivative that is primarily used in the preparation of phosphoinositide 3-kinase inhibitors . Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial targets in cancer therapies .
Mode of Action
The compound interacts with its targets, the PI3Ks, by inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
It’s known that the compound should be stored under an inert atmosphere at 2-8°c for stability .
Result of Action
The inhibition of PI3K by this compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at low temperatures
Biochemical Analysis
Biochemical Properties
2,4-Dichlorofuro[3,2-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a derivative used in the preparation of phosphoinositide 3-kinase inhibitors . This compound interacts with enzymes such as phosphoinositide 3-kinase, which is involved in various cellular processes including cell growth, proliferation, and survival. The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a phosphoinositide 3-kinase inhibitor can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of phosphoinositide 3-kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound in in vitro and in vivo studies may reveal additional insights into its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes and modulating cellular processes. At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a phosphoinositide 3-kinase inhibitor affects the metabolism of phosphoinositides, which are critical components of cell membranes and signaling molecules . Additionally, this compound may influence the levels of other metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with enzymes and proteins, thereby modulating cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorofuro[3,2-D]pyrimidine typically involves the chlorination of furo[3,2-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions . The process generally involves the use of chlorinating agents such as phosphorus oxychloride or thionyl chloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorofuro[3,2-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield aminofuro[3,2-D]pyrimidine derivatives, while substitution with thiols can produce thiol-substituted derivatives .
Scientific Research Applications
2,4-Dichlorofuro[3,2-D]pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2,4-Dichlorofuro[3,2-D]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-D]pyrimidine: This compound has a similar structure but with a thieno ring instead of a furo ring.
2,4-Dichloro-5,7-dihydrofuropyrimidine: This compound has additional hydrogenation at the 5 and 7 positions.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the furo ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,4-dichlorofuro[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFDNOQBJWBJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672137 | |
Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-07-4 | |
Record name | 2,4-Dichlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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